molecular formula C26H26N2O2 B14338104 N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide CAS No. 105099-18-1

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide

Cat. No.: B14338104
CAS No.: 105099-18-1
M. Wt: 398.5 g/mol
InChI Key: FDURQHAIRSTQQF-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, a benzyl group attached to a piperidine ring, and a carboxamide functional group. Its molecular formula is C25H24N2O2, and it has a molecular weight of 384.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with 1-benzylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and benzyl groups contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s stability and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is unique due to its combination of a benzoyl group, benzyl group, and piperidine ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research fields .

Properties

CAS No.

105099-18-1

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-benzoylphenyl)-1-benzylpiperidine-2-carboxamide

InChI

InChI=1S/C26H26N2O2/c29-25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-26(30)24-17-9-10-18-28(24)19-20-11-3-1-4-12-20/h1-8,11-16,24H,9-10,17-19H2,(H,27,30)

InChI Key

FDURQHAIRSTQQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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